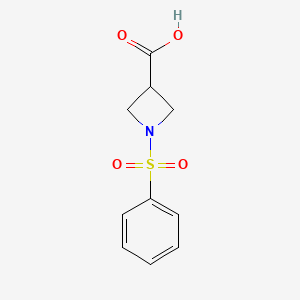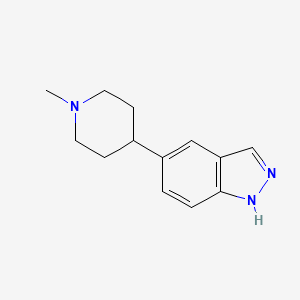
2-(5-メチル-1,3-チアゾール-2-イル)プロパン-2-アミン
説明
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine is a chemical compound with the CAS Number: 1155530-59-8 . It has a molecular weight of 156.25 . The IUPAC name for this compound is 1-methyl-1-(5-methyl-1,3-thiazol-2-yl)ethylamine . The physical form of this compound is liquid .
Molecular Structure Analysis
The molecular structure of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine is a liquid at room temperature . It has a molecular weight of 156.25 . The InChI code for this compound is 1S/C7H12N2S/c1-5-4-9-6(10-5)7(2,3)8/h4H,8H2,1-3H3 .科学的研究の応用
抗菌活性
チアゾール誘導体は、抗菌性で知られています。これらは、幅広い病原性細菌や真菌を標的にするように設計でき、新しい抗生物質や抗真菌剤の開発において貴重な存在となります。 チアゾールの構造的な柔軟性により、薬剤耐性菌株を克服できる化合物の合成が可能になります。これは、医療においてますます懸念される問題です .
抗癌活性
チアゾール環を抗癌剤に組み込むことは、細胞増殖を阻害する能力があるため、有望な結果を示しています。チアゾール誘導体は、キナーゼ阻害剤として作用するか、DNAと相互作用して、癌細胞のアポトーシスを引き起こす可能性があります。 研究では、さまざまな癌細胞株に対して強力な活性を示し、副作用が最小限の新しいチアゾール化合物の合成に重点が置かれています .
抗炎症および鎮痛活性
チアゾール化合物は、顕著な抗炎症および鎮痛活性を示すことが報告されています。これは、関節炎などの慢性炎症性疾患の治療に特に役立ちます。 そのメカニズムは、多くの場合、炎症プロセスにおいて重要な役割を果たすシクロオキシゲナーゼ酵素の阻害を伴います .
神経保護活性
アルツハイマー病やパーキンソン病などの神経変性疾患は、チアゾール誘導体によって潜在的に管理できる可能性があります。これらの化合物は、神経伝達物質系を調節し、酸化ストレスを軽減し、神経炎症を阻害することで、神経保護を提供できます。 このアプリケーションは、これらの病状に対して現在利用可能な治療法が限られていることを考えると、非常に重要です .
抗糖尿病活性
チアゾール誘導体は、糖尿病の管理において可能性を示しています。これらは、インスリン感受性向上剤として作用するか、炭水化物代謝に関与する酵素を阻害します。 これにより、血糖値をコントロールし、糖尿病に関連する合併症を管理するのに役立ちます .
抗ウイルス活性
出現するウイルス感染の課題が続く中、チアゾール誘導体は、抗ウイルス薬開発のための有望な道筋を提供しています。 これらは、ウイルス侵入、複製、または集合を阻害できます。これは、HIVやインフルエンザなどの感染症を制御するために不可欠です .
作用機序
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets can range from enzymes to receptors, and their roles can vary significantly depending on the specific derivative and its functional groups.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . The specific interactions of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine with its targets would depend on the specific functional groups present in the molecule.
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways . For example, some thiazole derivatives can activate or inhibit certain enzymes or receptors, leading to changes in the biochemical pathways within the cell .
Pharmacokinetics
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化学分析
Biochemical Properties
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer activities . The interactions of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, they can modulate the expression of genes involved in cell cycle regulation and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, they can alter gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage. Toxicity studies in animal models have highlighted potential side effects, including hepatotoxicity and nephrotoxicity.
Metabolic Pathways
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, thiazole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine in different cellular compartments can affect its activity and function.
Subcellular Localization
The subcellular localization of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
特性
IUPAC Name |
2-(5-methyl-1,3-thiazol-2-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5-4-9-6(10-5)7(2,3)8/h4H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAARAYQIPOVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1454189.png)
![1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1454190.png)

![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol hydrochloride](/img/structure/B1454195.png)


![1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1454199.png)

